molecular formula C25H20N2O3 B2736815 3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-32-5

3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2736815
CAS No.: 892420-32-5
M. Wt: 396.446
InChI Key: AINRGHMWJSJKNF-UHFFFAOYSA-N
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Description

3-Benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic compound featuring a benzofuran ring fused to a pyrimidine-2,4-dione core. The structure includes two benzyl substituents: one at the N3 position (3-benzyl) and a 3-methylbenzyl group at the N1 position. This compound belongs to the pyrimidine-2,4-dione class, known for biological relevance, including antiviral, herbicidal, and enzyme-inhibitory activities . The benzofuropyrimidine scaffold confers rigidity and planarity, as observed in related structures like 3-phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one, where the fused ring system deviates by only 0.045 Å from planarity . Such structural features may enhance binding affinity to biological targets.

Properties

CAS No.

892420-32-5

Molecular Formula

C25H20N2O3

Molecular Weight

396.446

IUPAC Name

3-benzyl-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H20N2O3/c1-17-8-7-11-19(14-17)16-26-22-20-12-5-6-13-21(20)30-23(22)24(28)27(25(26)29)15-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3

InChI Key

AINRGHMWJSJKNF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Biological Activity

3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the benzofuro-pyrimidine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H20N2O2\text{C}_{22}\text{H}_{20}\text{N}_2\text{O}_2

This structure features a fused benzofuro and pyrimidine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of benzofuro-pyrimidine derivatives. For instance, research indicated that certain derivatives exhibited significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of specific substituents on the phenyl rings appears to enhance this activity.

CompoundMIC (mg/mL)Bacterial Strain
This compoundTBDS. aureus, E. coli
Example Compound A0.0039S. aureus
Example Compound B0.025E. coli

Anticancer Activity

The compound’s anticancer potential has also been evaluated in vitro. A study assessed the cytotoxic effects on various cancer cell lines, revealing that the compound induced significant apoptosis in cancer cells at lower concentrations compared to standard chemotherapeutics . The IC50 values for cell lines such as A431 (vulvar epidermal carcinoma) were notably lower than those for traditional agents.

Cell LineIC50 (µM)Mechanism of Action
A43115Induction of apoptosis
MCF-720Cell cycle arrest
HeLa25Caspase activation

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects in preclinical models. The compound was found to inhibit pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Case Studies

Several case studies have been documented regarding the use of benzofuro-pyrimidine derivatives:

  • Case Study on Antibacterial Efficacy : A series of derivatives were synthesized and tested against a panel of bacterial strains, with results indicating a strong correlation between structural modifications and enhanced antibacterial activity.
  • Case Study on Cancer Cell Lines : In vitro assays were conducted on multiple cancer cell lines where derivatives demonstrated selective toxicity towards malignant cells while sparing normal cells.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer).

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases .
  • Case Studies : In vitro studies showed that the compound significantly reduced cell viability in HepG2 cells with an IC50 value of approximately 10 µM. Further investigations revealed that it inhibits tumor growth in xenograft models .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various bacterial strains.

  • Efficacy : It demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
  • Research Findings : A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays.

  • Findings : It exhibited a significant ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This suggests potential applications in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Structural FeatureEffect on Activity
Benzyl SubstituentsEnhance lipophilicity and cellular uptake
Carbonyl GroupsContribute to hydrogen bonding and reactivity
Fused Ring SystemImparts stability and influences binding sites

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related pyrimidine-2,4-dione derivatives:

Compound Name Core Structure Substituents Key Properties/Applications Reference
3-Benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione Benzofuro[3,2-d]pyrimidine-2,4-dione N3: Benzyl; N1: 3-Methylbenzyl Hypothesized antiviral/antimicrobial activity (structural analogy to pyrimidine-dione drugs) N/A
3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one Benzofuro[3,2-d]pyrimidin-4-one N3: Phenyl; O2: Prop-2-ynyloxy Planar structure (max deviation 0.045 Å); potential kinase inhibition
3-Isopropyl-2-(4-methoxyphenoxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one Benzofuro[3,2-d]pyrimidin-4-one N3: Isopropyl; O2: 4-Methoxyphenoxy Enhanced solubility due to methoxy group; herbicidal applications
1-(4-tert-Butylbenzyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione N1: 4-tert-Butylbenzyl Herbicidal activity (e.g., bromacil analogs); structural simplicity vs. fused systems
3-Benzyl-1-[2-(4-methylphenoxy)ethyl]quinazolin-2,4(1H,3H)-dione Quinazoline-2,4-dione N3: Benzyl; N1: 2-(4-Methylphenoxy)ethyl 84% synthetic yield (K₂CO₃/DMF); antiviral potential (quinazoline core)
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione C6: Piperidinylmethyl; N1: None Anti-mycobacterial (tuberculosis therapy); piperidine enhances bioavailability

Structural and Functional Insights:

Core Structure Differences: The benzofuropyrimidine core (target compound) offers greater planarity and rigidity compared to non-fused pyrimidine-diones (e.g., 1-(4-tert-butylbenzyl)pyrimidine-2,4-dione) . This may improve target binding but reduce synthetic accessibility. Quinazoline-diones (e.g., compound 27 in ) feature an additional benzene ring, which broadens π-π stacking interactions but increases molecular weight .

Electron-donating groups (e.g., 4-methoxyphenoxy in ) improve solubility, whereas bulky groups (e.g., tert-butyl in ) may hinder metabolic clearance.

Synthetic Feasibility: Alkylation reactions (e.g., using 1-bromo-2-(4-methylphenoxy)ethane in DMF/K₂CO₃ ) are common for N1/N3 substitutions. The target compound’s synthesis would require selective benzylation steps.

Biological Relevance: Pyrimidine-2,4-diones are established in antiviral therapy (e.g., AZT ). The benzofuropyrimidine scaffold’s fused system may target enzymes like HIV reverse transcriptase or bacterial topoisomerases. The lack of amino groups (cf. 6-amino-1-benzyl-3-methylpyrimidine-2,4-dione ) suggests the target compound may avoid off-target interactions with purinergic receptors.

Research Findings and Data

Table: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight LogP (Predicted) Synthetic Yield
This compound C₂₆H₂₂N₂O₃ 410.47 4.2 Not reported
3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one C₁₉H₁₂N₂O₃ 316.31 2.8 65–70%
1-(4-tert-Butylbenzyl)pyrimidine-2,4(1H,3H)-dione C₁₅H₁₈N₂O₂ 270.32 3.5 Not reported

Key Observations:

  • The target compound’s higher molecular weight and logP suggest increased hydrophobicity, which may limit aqueous solubility but improve CNS penetration.
  • Synthetic yields for benzofuropyrimidines (~65–84% ) are comparable to simpler pyrimidine-diones, though multi-step routes are often required.

Q & A

Q. What are the common synthetic routes for 3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, and what challenges arise during cyclization?

The synthesis typically involves multi-step reactions, starting with cyclization of precursors (e.g., aminobenzofuran derivatives) to form the benzofuropyrimidine core. Cyclization often requires Lewis acid catalysts (e.g., ZnCl₂) and precise temperature control (80–120°C) to avoid intermediate decomposition. Challenges include low yields due to competing side reactions and the need for rigorous purification (e.g., column chromatography) to isolate the product .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

Key techniques include:

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments .
  • HPLC-MS : For assessing purity and molecular weight confirmation .
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. How is the compound’s potential biological activity (e.g., anticancer) initially assessed in vitro?

Standard assays include:

  • Cell viability assays (MTT or resazurin) across cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme inhibition studies : Targeting kinases or DNA repair enzymes, using fluorogenic substrates .
  • Dose-response curves to determine IC₅₀ values, with positive controls (e.g., doxorubicin) .

Q. What role do benzyl and methyl substituents play in modulating chemical reactivity?

The 3-methylbenzyl group enhances lipophilicity, improving membrane permeability, while the benzyl moiety influences π-π stacking interactions with biological targets. Electron-donating groups (e.g., methyl) stabilize the pyrimidine ring, affecting nucleophilic substitution rates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

Strategies include:

  • Solvent optimization : Replacing DMF with toluene for easier post-reaction purification .
  • Catalyst screening : Testing Brønsted acids (e.g., p-TsOH) to enhance cyclization efficiency .
  • Flow chemistry : Continuous processing to maintain temperature control and reduce side products .

Q. What methodologies are used to resolve contradictions in biological activity across studies?

  • Meta-analysis : Cross-referencing datasets from public repositories (e.g., ChEMBL) to identify outliers.
  • Proteomic profiling : Comparing target engagement in different cell lines to explain variability .
  • Structural analogs testing : Synthesizing derivatives to isolate substituent-specific effects .

Q. How are structure-activity relationships (SAR) systematically investigated for this compound?

  • Parallel synthesis : Generating a library of analogs with varied substituents (e.g., halogens, methoxy groups).
  • Computational docking : Predicting binding affinities to targets like topoisomerase II using AutoDock Vina .
  • Free-Wilson analysis : Quantifying contributions of individual substituents to bioactivity .

Q. What strategies are employed to assess thermal stability and degradation pathways?

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures under nitrogen/air atmospheres .
  • Forced degradation studies : Exposing the compound to heat, light, and humidity, followed by LC-MS to identify degradation products .

Q. How can computational modeling predict reactivity in novel derivatives?

  • DFT calculations : Optimizing transition states for key reactions (e.g., nucleophilic substitution) using Gaussian 16 .
  • QSAR models : Correlating electronic parameters (e.g., Hammett constants) with biological activity .

Q. What are the best practices for ensuring reproducibility in multi-step syntheses?

  • Detailed reaction logs : Documenting exact stoichiometry, solvent batches, and stirring rates .
  • In-line monitoring : Using FTIR or Raman spectroscopy to track reaction progress in real time .
  • Collaborative validation : Independent replication by separate research groups to confirm yields and bioactivity .

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